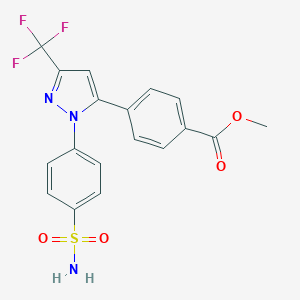

Celecoxib Carboxylic Acid Methyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Celecoxib Carboxylic Acid Methyl Ester is a derivative of Celecoxib . Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) and a selective cyclooxygenase-2 (COX-2) inhibitor . It is known for its decreased risk of causing gastrointestinal bleeding compared to other NSAIDs . It is used to manage symptoms of various types of arthritis pain and in familial adenomatous polyposis (FAP) to reduce precancerous polyps in the colon .

Synthesis Analysis

The synthesis of celecoxib was achieved by means of a Claisen condensation to access 4,4,4-trifluoro-1- (4-methyl-phenyl)-butane-1,3-dione followed by a cyclo-condensation reaction with 4-sulfamidophenylhydrazine hydrochloride to obtain the pyrazole moiety .

Molecular Structure Analysis

The molecular formula of Celecoxib Carboxylic Acid Methyl Ester is C18H14F3N3O4S . The molecular weight is 425.4 g/mol . The IUPAC name is methyl 4- [2- (4-sulfamoylphenyl)-5- (trifluoromethyl)pyrazol-3-yl]benzoate . The InChI is InChI=1S/C18H14F3N3O4S/c1-28-17 (25)12-4-2-11 (3-5-12)15-10-16 (18 (19,20)21)23-24 (15)13-6-8-14 (9-7-13)29 (22,26)27/h2-10H,1H3, (H2,22,26,27) .

科学的研究の応用

Drug Metabolism Studies

Celecoxib and its major metabolites, including Celecoxib Carboxylic Acid Methyl Ester, are used in drug metabolism studies . These studies are crucial for understanding how the drug is processed in the body, which can inform dosage recommendations, potential side effects, and interactions with other substances .

This field of study involves understanding how a drug is absorbed, distributed, metabolized, and excreted in the body .

COX-2 Inhibition

Celecoxib is a COX-2 inhibitor . By studying its metabolites, researchers can gain insights into how it inhibits the COX-2 enzyme, which is involved in inflammation and pain .

Synthesis of Deuterium-Labeled Compounds

Celecoxib and its metabolites can be labeled with deuteriums . This process is used in the synthesis of deuterium-labeled compounds, which are important in various areas of research, including structural studies, mechanistic studies, and the development of new pharmaceuticals .

Improvement of Drug Solubility

Celecoxib, a poorly soluble selective cyclooxygenase-2 (COX-2) inhibitor, can be combined with other compounds to form eutectic mixtures, significantly improving its wettability and dissolution rate . This can enhance the bioavailability of the drug, making it more effective .

Formulation Development

Celecoxib and its derivatives can be used in the development of new drug formulations . For example, they can be synthesized using various techniques and incorporated into immediate-release tablets, enhancing the drug’s performance .

作用機序

Target of Action

Celecoxib Carboxylic Acid Methyl Ester primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

Celecoxib Carboxylic Acid Methyl Ester acts by selectively inhibiting the activity of COX-2 . This inhibition results in a decreased formation of prostaglandin precursors, leading to reduced inflammation and pain .

Biochemical Pathways

The action of Celecoxib Carboxylic Acid Methyl Ester affects the arachidonic acid metabolism pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. These molecules are involved in various physiological processes, including inflammation, pain sensation, and fever .

Pharmacokinetics

Celecoxib Carboxylic Acid Methyl Ester is extensively metabolized in the human body. The metabolism involves a sequential two-step oxidation pathway, initially involving methyl-hydroxylation to form hydroxy celecoxib, followed by further rapid oxidation to form celecoxib carboxylic acid . This process is primarily mediated by cytochrome P450 2C9 in the liver, with some contribution from CYP3A4 and CYP2C8 . The metabolites are excreted in urine and feces .

Result of Action

The molecular and cellular effects of Celecoxib Carboxylic Acid Methyl Ester’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-2 and subsequently reducing the production of prostaglandins, it alleviates symptoms associated with conditions like osteoarthritis and rheumatoid arthritis . Additionally, selective COX-2 inhibitors like Celecoxib have been evaluated as potential cancer chemopreventive and therapeutic drugs in clinical trials for a variety of malignancies .

Action Environment

The action, efficacy, and stability of Celecoxib Carboxylic Acid Methyl Ester can be influenced by various environmental factors. For instance, genetic polymorphisms in the CYP2C9 enzyme, which plays a major role in the metabolism of celecoxib, can affect the drug’s pharmacokinetics and response . Furthermore, factors such as diet, concurrent medications, and disease states can also impact the drug’s absorption, distribution, metabolism, and excretion .

特性

IUPAC Name |

methyl 4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O4S/c1-28-17(25)12-4-2-11(3-5-12)15-10-16(18(19,20)21)23-24(15)13-6-8-14(9-7-13)29(22,26)27/h2-10H,1H3,(H2,22,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUACEYSPFQLYBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624667 |

Source

|

| Record name | Methyl 4-[1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Celecoxib Carboxylic Acid Methyl Ester | |

CAS RN |

1189893-75-1 |

Source

|

| Record name | Methyl 4-[1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。